Fabl inhibitor 21272541

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthetic routes and reaction conditions for Fabl inhibitor 21272541 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are not widely documented, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Fabl inhibitor 21272541 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its desired form. The major products formed from these reactions are typically derivatives of the original compound, which retain its inhibitory properties against the FabI protein .

Scientific Research Applications

Fabl inhibitor 21272541 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy. In biology, the compound is used to investigate the role of the FabI protein in bacterial metabolism and to explore its potential as a target for antibacterial therapy. In medicine, this compound is being studied for its potential to treat infections caused by multidrug-resistant bacteria, particularly Acinetobacter baumannii and Klebsiella pneumoniae . The compound also has applications in the pharmaceutical industry, where it is used in the development of new antibacterial drugs .

Mechanism of Action

The mechanism of action of Fabl inhibitor 21272541 involves the inhibition of the enoyl-acyl carrier protein reductase enzyme, also known as FabI protein. This enzyme is essential for the biosynthesis of fatty acids in bacteria, and its inhibition disrupts the bacterial cell membrane, leading to cell death. The molecular targets and pathways involved in this process include the binding of the inhibitor to the active site of the FabI protein, which prevents the enzyme from catalyzing the reduction of enoyl-acyl carrier protein substrates .

Comparison with Similar Compounds

Fabl inhibitor 21272541 is unique in its high binding affinity and stability against the FabI protein of Acinetobacter baumannii. Similar compounds include inhibitors such as 89795992 and 89792657, which also target the FabI protein but exhibit lower binding affinities and stability compared to this compound . The uniqueness of this compound lies in its superior efficacy and potential as a lead compound for the development of new antibacterial therapies .

Properties

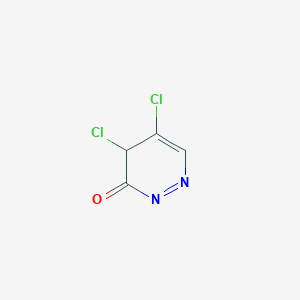

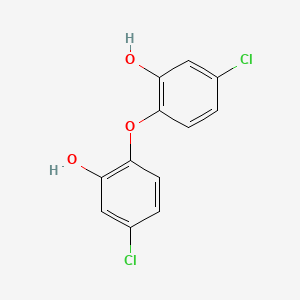

Molecular Formula |

C12H8Cl2O3 |

|---|---|

Molecular Weight |

271.09 g/mol |

IUPAC Name |

5-chloro-2-(4-chloro-2-hydroxyphenoxy)phenol |

InChI |

InChI=1S/C12H8Cl2O3/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,15-16H |

InChI Key |

MDBKAAJLFMQWPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B12363673.png)

![1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuterio(113C)methyl)pyrimidine-2,4-dione](/img/structure/B12363714.png)